5-Bromo-4,7-dichloroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,7-dichloroindoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms attached to the indoline-2,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-dichloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-dichloroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-Bromo-4,7-dichloroindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-dichloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindoline-2,3-dione
- 4,7-Dichloroindoline-2,3-dione
- 5-Chloro-4,7-dibromoindoline-2,3-dione
Uniqueness
5-Bromo-4,7-dichloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H2BrCl2NO2 |
---|---|
Molecular Weight |
294.91 g/mol |
IUPAC Name |
5-bromo-4,7-dichloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrCl2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14) |
InChI Key |
YGBXSPXDZZXTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.